2-(7-Methoxybenzofuran-2-yl)acetonitrile
Description
2-(7-Methoxybenzofuran-2-yl)acetonitrile is a benzofuran derivative characterized by a methoxy (-OCH₃) substituent at the 7-position of the benzofuran ring and an acetonitrile (-CH₂CN) group at the 2-position. Benzofuran derivatives are widely studied for their pharmacological and electronic applications, with substituents and ring modifications critically influencing reactivity, stability, and biological activity .
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-(7-methoxy-1-benzofuran-2-yl)acetonitrile |
InChI |
InChI=1S/C11H9NO2/c1-13-10-4-2-3-8-7-9(5-6-12)14-11(8)10/h2-4,7H,5H2,1H3 |
InChI Key |
MGZRJKVWNPRSHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Position of Methoxy Group
- Target Compound : 7-Methoxy substitution on benzofuran (hypothetical structure inferred from analogues).
- [5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-yl]acetonitrile (): Methoxy replaced with hydroxy (-OH) at position 5 and 4-hydroxyphenyl at position 2. Molecular formula: C₁₆H₁₁NO₃. Higher polarity due to two hydroxyl groups, likely increasing solubility in polar solvents compared to methoxy analogues .
Halogen-Substituted Analogues
- 2-(7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile (): Chloro (-Cl) at position 7, methyl (-CH₃) on dihydro ring. Molecular formula: C₁₁H₁₀ClNO. The dihydro ring reduces aromaticity, altering electronic properties .
- 2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile (): Additional methyl group at position 2 (C₁₂H₁₂ClNO). Increased steric hindrance from dimethyl groups may reduce reaction rates in nucleophilic substitutions .
Ring Saturation and Functional Groups
- 2-(4-Methoxy-2,3-dihydro-1-benzofuran-2-yl)acetonitrile (): Methoxy at position 4 and saturated dihydrobenzofuran ring. Molecular formula: C₁₁H₁₁NO₂. Saturation decreases conjugation, likely raising LUMO energy and reducing electron delocalization compared to fully aromatic benzofurans .
- 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid () :
Physicochemical Properties
Table 1 summarizes key data from analogues:
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